

# Unveiling the Solid-State Architecture of 5-Methoxy-2-nitroaniline: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **5-Methoxy-2-nitroaniline**

Cat. No.: **B042563**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of **5-Methoxy-2-nitroaniline**, a molecule of significant interest in the fields of materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth data and methodologies related to its solid-state characterization.

## Crystallographic Data Summary

The crystal structure of **5-Methoxy-2-nitroaniline** has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group  $P2_1/n$ .<sup>[1][2]</sup> This arrangement describes the packing of the molecules in the solid state, which is stabilized by intermolecular hydrogen bonding. A summary of the key crystallographic data is presented in Table 1.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /n
a (Å)	7.1498(1)
b (Å)	9.7951(1)
c (Å)	10.7421(1)
β (°)	96.944(1)
Volume (Å <sup>3</sup> )	746.78(2)
Z	4
Temperature (K)	100
Radiation type	Cu Kα
CCDC Number	2382128

Table 1: Crystallographic data for 5-Methoxy-2-nitroaniline.[2]

## Molecular Geometry

The molecular structure of **5-Methoxy-2-nitroaniline** is characterized by a benzene ring substituted with a methoxy group, a nitro group, and an aniline group. The precise arrangement of these functional groups, including bond lengths and angles, dictates the molecule's electronic properties and its interactions in the crystalline state.

## Selected Bond Lengths

Bond	Length (Å)
C1-C2	1.393(2)
C1-C6	1.391(2)
C2-N1	1.467(2)
C2-C3	1.383(2)
C3-C4	1.385(2)
C4-C5	1.385(2)
C5-N2	1.428(2)
C5-C6	1.391(2)
C6-O3	1.362(2)
C7-O3	1.427(2)
N1-O1	1.231(1)
N1-O2	1.235(1)

Table 2: Selected intramolecular bond lengths for **5-Methoxy-2-nitroaniline**.

## Selected Bond Angles

Angle	Degree (°)
C6-C1-C2	119.8(1)
C3-C2-C1	120.3(1)
C3-C2-N1	119.2(1)
C1-C2-N1	120.5(1)
C2-C3-C4	120.0(1)
C3-C4-C5	119.8(1)
C4-C5-C6	120.5(1)
C4-C5-N2	119.6(1)
C6-C5-N2	119.9(1)
C5-C6-C1	119.6(1)
C5-C6-O3	115.4(1)
C1-C6-O3	125.0(1)
O1-N1-O2	123.5(1)
O1-N1-C2	118.5(1)
O2-N1-C2	118.0(1)
C6-O3-C7	117.8(1)

Table 3: Selected intramolecular bond angles for **5-Methoxy-2-nitroaniline**.

## Selected Torsion Angles

Angle	Degree (°)
C1-C2-N1-O1	176.8(1)
C3-C2-N1-O1	-3.5(2)
C1-C2-N1-O2	-3.7(2)
C3-C2-N1-O2	176.0(1)
C4-C5-N2-H2A	180.0
C6-C5-N2-H2A	0.0
C4-C5-N2-H2B	0.0
C6-C5-N2-H2B	180.0
C1-C6-O3-C7	1.9(2)
C5-C6-O3-C7	-177.6(1)

Table 4: Selected torsion angles for **5-Methoxy-2-nitroaniline**.

## Experimental Protocols

### Synthesis and Crystallization

**5-Methoxy-2-nitroaniline** was obtained from commercial sources and purified by recrystallization from methanol.<sup>[2]</sup> Single crystals suitable for X-ray diffraction were grown by slow evaporation of the methanolic solution at room temperature.<sup>[2]</sup>

## X-ray Data Collection and Structure Refinement

A suitable single crystal with dimensions of 0.5 mm x 0.4 mm x 0.2 mm was selected for data collection.<sup>[2]</sup> The crystallographic data were collected on an Xcalibur, Onyx, Ultra diffractometer at a temperature of 100 K using Cu K $\alpha$  radiation.<sup>[2]</sup> The collected data were processed, and the structure was solved and refined using the SHELXS and SHELXL software packages.<sup>[2]</sup> All hydrogen atoms were located in the difference Fourier map and refined isotropically.

# Visualizations

## Experimental Workflow

The following diagram illustrates the key steps involved in the determination of the crystal structure of **5-Methoxy-2-nitroaniline**.

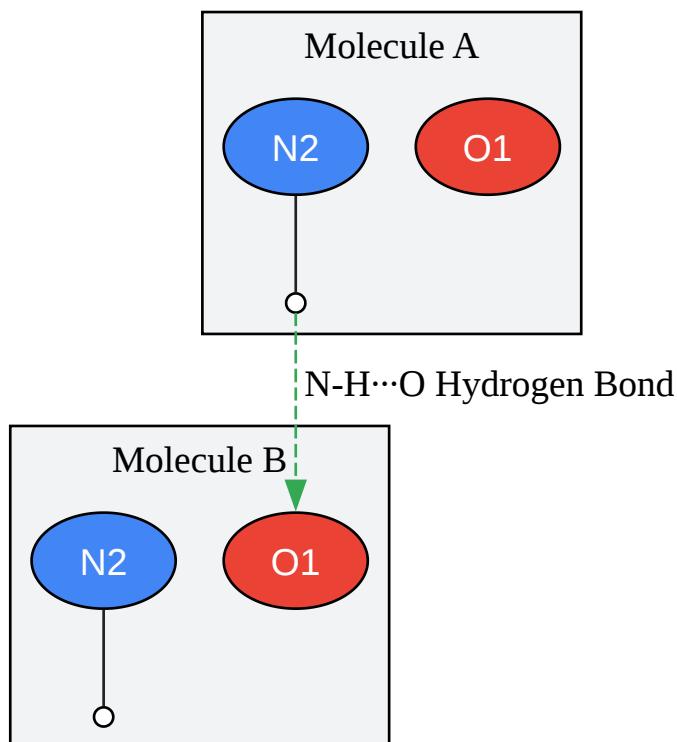


[Click to download full resolution via product page](#)

Experimental workflow for crystal structure determination.

## Molecular Structure and Intermolecular Interactions

The crystal packing of **5-Methoxy-2-nitroaniline** is characterized by intermolecular N—H···O hydrogen bonds, which link the molecules into a three-dimensional network.



[Click to download full resolution via product page](#)

Key intermolecular hydrogen bonding interaction.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Methoxy-5-nitroaniline | 99-59-2 | Benchchem [benchchem.com]
- 2. Color center creation by dipole stacking in crystals of 2-methoxy-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 5-Methoxy-2-nitroaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042563#crystal-structure-of-5-methoxy-2-nitroaniline>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)